4-(benzylsulfanyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine 4-(benzylsulfanyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 1040632-04-9
VCID: VC11945077
InChI: InChI=1S/C20H17N3OS/c1-24-17-9-7-16(8-10-17)18-13-19-20(21-11-12-23(19)22-18)25-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3
SMILES: COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4
Molecular Formula: C20H17N3OS
Molecular Weight: 347.4 g/mol

4-(benzylsulfanyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine

CAS No.: 1040632-04-9

Cat. No.: VC11945077

Molecular Formula: C20H17N3OS

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

4-(benzylsulfanyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine - 1040632-04-9

Specification

CAS No. 1040632-04-9
Molecular Formula C20H17N3OS
Molecular Weight 347.4 g/mol
IUPAC Name 4-benzylsulfanyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Standard InChI InChI=1S/C20H17N3OS/c1-24-17-9-7-16(8-10-17)18-13-19-20(21-11-12-23(19)22-18)25-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3
Standard InChI Key IRGJPGMFMCBWAU-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4
Canonical SMILES COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The pyrazolo[1,5-a]pyrazine system consists of a six-membered pyrazine ring fused to a five-membered pyrazole ring, creating a planar bicyclic framework. The 4-benzylsulfanyl group introduces a sulfur atom into the structure, which enhances electronic delocalization and potential thiol-mediated interactions with biological targets . The 4-methoxyphenyl group at the 2-position contributes steric bulk and electron-donating effects, likely influencing solubility and binding affinity .

Table 1: Key Structural Features and Hypothesized Roles

PositionSubstituentRole in Bioactivity
24-MethoxyphenylEnhances lipophilicity and π-π stacking
4BenzylsulfanylFacilitates hydrogen bonding and redox activity

Physicochemical Properties

The molecular weight of the compound is approximately 377.47 g/mol (calculated using PubChem’s atomic masses). The methoxy group (-OCH₃) and benzylsulfanyl (-S-CH₂C₆H₅) substituents confer moderate lipophilicity (predicted logP ≈ 3.2), suggesting adequate membrane permeability for drug-like molecules . The sulfur atom may also participate in metabolic oxidation pathways, forming sulfoxide or sulfone derivatives.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of pyrazolo[1,5-a]pyrazines typically begins with 5-aminopyrazole precursors, which undergo cyclocondensation with β-diketones or α,β-unsaturated carbonyl compounds . For 4-(benzylsulfanyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine, a plausible route involves:

  • Formation of the Pyrazole Core: Condensation of 4-methoxyphenylhydrazine with a β-ketonitrile derivative to yield a 5-aminopyrazole intermediate .

  • Annulation to Pyrazine: Reaction with ethyl acrylate derivatives under basic conditions to form the pyrazolo[1,5-a]pyrazine scaffold .

  • Introduction of Benzylsulfanyl Group: Nucleophilic substitution at the 4-position using benzyl mercaptan in the presence of a deprotonating agent .

Catalyst-Free Cascade Synthesis

Recent advances in catalyst-free methodologies, such as post-Ugi intramolecular N2-arylation, offer efficient routes to pyrazolo[1,5-a]pyrazines . For example, compound 7h (a structurally related pyrazole-pyrazine) was synthesized via a one-pot Ugi reaction followed by arylation, achieving gram-scale production in 7 hours . Adapting this method could enable scalable synthesis of the target compound by substituting appropriate starting materials.

Biological Activities and Mechanisms

Antiviral Applications

2,6-Disubstituted pyrazines exhibit inhibitory activity against viral replication by targeting host kinases like CSNK2A . The 4’-carboxyphenyl group in these compounds is critical for binding, suggesting that the 4-methoxyphenyl substituent in the target compound might modulate selectivity for viral vs. host targets .

Table 2: Comparative Bioactivity of Pyrazolo[1,5-a]pyrazine Derivatives

CompoundTargetIC₅₀/EC₅₀Mechanism
7h Colorectal cancer1.3 µMG2/M arrest, apoptosis
14f RSV F protein0.15 nMFusion inhibition
6c CSNK2A kinase<10 nMATP-competitive inhibition

Future Directions and Applications

Drug Development

Optimization of the benzylsulfanyl and methoxyphenyl groups could enhance selectivity for kinases or viral targets. For instance, replacing the benzyl group with a pyridyl moiety may improve water solubility without compromising activity .

Material Science Applications

The planar aromatic system and sulfur atom make this compound a candidate for organic semiconductors or fluorescent probes, though this remains unexplored .

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